Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
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Description
Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C14H17ClN2O2S and its molecular weight is 312.81. The purity is usually 95%.
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Biological Activity
Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (CAS No. 1803601-77-5) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H17ClN2O2S
- Molecular Weight : 312.82 g/mol
- Structure : The compound features a thiazole ring, which is known for its versatile biological activity, and an aminomethyl phenyl substituent that enhances its pharmacological potential .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study demonstrated that thiazole compounds with similar structures exhibit Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against E. coli and Streptococcus pyogenes, suggesting that Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate may possess comparable activity .
2. Anticancer Properties
The thiazole moiety is frequently associated with anticancer activity. Compounds similar to Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate have been shown to inhibit cell proliferation in various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A-431 (skin cancer) | <10 | |
Compound B | HepG-2 (liver cancer) | <20 | |
Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl... | Jurkat (leukemia) | TBD | Current Study |
3. Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The mechanisms through which Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar thiazoles have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Modulation of Cell Signaling Pathways : The compound may interact with key signaling molecules involved in inflammation and tumorigenesis.
Research Findings
Several studies have documented the biological activities of related thiazole compounds, indicating a promising avenue for further research on this compound.
Notable Studies
- Anticancer Activity : A study found that thiazole derivatives exhibited strong cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of structurally similar thiazoles against Pseudomonas aeruginosa and Staphylococcus aureus, reinforcing the potential application of Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate in treating infections .
Properties
IUPAC Name |
ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S.ClH/c1-3-18-14(17)12-9(2)16-13(19-12)11-6-4-5-10(7-11)8-15;/h4-7H,3,8,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIBBAQJOAZHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC(=C2)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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